2-Bromo-5-(oxetan-3-yl)pyrazine
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-5-(oxetan-3-yl)pyrazine typically involves the bromination of 5-(oxetan-3-yl)pyrazine. This can be achieved using bromine or other brominating agents under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale bromination reactions using optimized conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-5-(oxetan-3-yl)pyrazine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the pyrazine ring.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and other nucleophiles.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, various substituted pyrazine derivatives can be formed.
Oxidation Products: Oxidized forms of the pyrazine ring, such as pyrazine N-oxides.
Reduction Products: Reduced forms of the pyrazine ring, such as dihydropyrazines.
Scientific Research Applications
2-Bromo-5-(oxetan-3-yl)pyrazine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Bromo-5-(oxetan-3-yl)pyrazine involves its interaction with specific molecular targets and pathways. The bromine atom and the pyrazine ring play crucial roles in its reactivity and biological activity . The compound can interact with enzymes and receptors, leading to various biochemical effects .
Comparison with Similar Compounds
2-Bromo-5-(oxetan-3-yloxy)pyrazine: This compound has a similar structure but with an additional oxygen atom in the oxetane ring.
2-Bromo-6-(oxetan-3-yl)pyrazine: This compound differs in the position of the bromine atom on the pyrazine ring.
Uniqueness: 2-Bromo-5-(oxetan-3-yl)pyrazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties . Its unique structure makes it a valuable compound for various research applications .
Biological Activity
2-Bromo-5-(oxetan-3-yl)pyrazine is a chemical compound notable for its unique structural features, including a bromine atom and an oxetane ring attached to a pyrazine moiety. Its molecular formula is C_8H_8BrN_2O, with a molecular weight of approximately 201.04 g/mol. This compound has garnered attention in medicinal chemistry due to its potential biological activities, which may be influenced by its distinctive structural properties.
Structural Characteristics
The presence of the oxetane ring is significant as it can enhance the compound's reactivity and biological interactions. The brominated pyrazine structure contributes to its potential pharmacological properties. The synthesis of this compound typically involves multi-step organic reactions, which require careful optimization of reaction conditions to achieve high yields and purity.
Biological Activities
Recent studies have highlighted various biological activities associated with pyrazine derivatives, including anticancer, antimicrobial, and anti-inflammatory properties. Here, we focus on the available data regarding the biological activity of this compound.
Anticancer Activity
Research indicates that compounds with similar structural features to this compound exhibit significant anticancer properties. For instance, studies on related pyrazine derivatives have shown promising results in inhibiting cancer cell proliferation across various cell lines, including HeLa and MCF-7 cells .
Table 1: Anticancer Activity of Related Pyrazine Derivatives
Compound Name | Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|---|
BPU | Jurkat | 4.64 | Cell cycle arrest in sub-G1 phase |
BPU | HeLa | 9.22 | Inhibition of cell growth |
BPU | MCF-7 | 8.47 | Induction of apoptosis |
In vitro assays have demonstrated that these compounds can effectively inhibit cell proliferation and induce apoptosis in cancerous cells, suggesting their potential as anticancer agents .
Antimicrobial Activity
Pyrazines are also recognized for their broad-spectrum antimicrobial activity. Although specific data on this compound's antimicrobial properties is limited, related compounds have shown efficacy against various pathogens. The general mechanism involves disrupting microbial cell membranes or inhibiting essential metabolic pathways .
Table 2: Antimicrobial Properties of Pyrazine Derivatives
Compound Name | Microbial Target | Activity |
---|---|---|
Pyrazinamide | Mycobacterium | Bactericidal |
5-Bromopyrazine | Staphylococcus | Inhibitory |
This compound (predicted) | Various pathogens | Potentially active |
Case Studies
Several case studies have explored the biological activities of pyrazine derivatives. One prominent study focused on the anticancer potential of a structurally related compound, 1-(5-bromopyrazin-2-yl)-1-[3-(trifluoromethyl)benzyl]urea (BPU). This compound exhibited significant cytotoxicity against various cancer cell lines and demonstrated promising binding affinities with matrix metalloproteinases (MMPs), which are crucial in tumor progression and metastasis .
Properties
Molecular Formula |
C7H7BrN2O |
---|---|
Molecular Weight |
215.05 g/mol |
IUPAC Name |
2-bromo-5-(oxetan-3-yl)pyrazine |
InChI |
InChI=1S/C7H7BrN2O/c8-7-2-9-6(1-10-7)5-3-11-4-5/h1-2,5H,3-4H2 |
InChI Key |
VYLZQRXJJUATMU-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CO1)C2=CN=C(C=N2)Br |
Origin of Product |
United States |
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